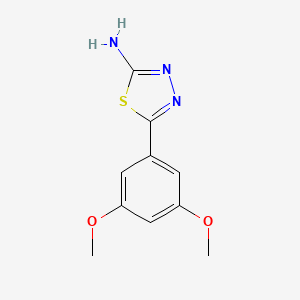

5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

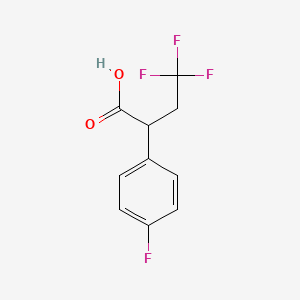

The compound “5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The 3,5-dimethoxyphenyl group is a common motif in organic chemistry, often seen in natural products and pharmaceuticals .

Chemical Reactions Analysis

Thiadiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the amine group could make it a base, and the aromatic rings could contribute to its stability and solubility .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Proliferative Activities

A study explored the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole derivatives, including compounds structurally similar to 5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. These derivatives showed broad-spectrum antibacterial activities and significant anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Insecticidal Activity

Research on derivatives of 1,3,4-thiadiazole, closely related to this compound, demonstrated remarkable insecticidal activity. These compounds were effective against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Ismail et al., 2021).

Structural and Electronic Properties

A study focused on the structural and electronic properties of a compound similar to this compound. The research included density functional theory (DFT) calculations, revealing insights into its potential application as nonlinear optical (NLO) material (Kerru et al., 2019).

Anti-Inflammatory Activity

Compounds structurally related to this compound demonstrated anti-inflammatory activity. This finding suggests potential applications in the development of anti-inflammatory drugs (Labanauskas et al., 2001).

Antiproliferative-Antimicrobial Properties

A study on Schiff bases derived from 1,3,4-thiadiazole compounds, similar to this compound, revealed significant DNA protective ability and potent antimicrobial activity against specific bacterial strains. These compounds also exhibited cytotoxicity on cancer cell lines, suggesting their potential in cancer therapy (Gür et al., 2020).

Metal Complex Synthesis

Research on the synthesis of metal complexes using derivatives of 1,3,4-thiadiazol-2-amine highlights potential applications in the field of coordination chemistry and materials science (Al-Amiery et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of dTMP (deoxythymidine monophosphate), which is essential for DNA replication and repair .

Mode of Action

It is known to interact with its target, thymidylate synthase . The interaction with this enzyme could lead to inhibition of its activity, thereby affecting DNA synthesis and cell replication.

Biochemical Pathways

The compound is involved in the Thymidylate synthase pathway . This pathway is crucial for DNA synthesis and cell replication. By interacting with Thymidylate synthase, the compound can potentially affect the synthesis of dTMP, a key component of DNA. This could lead to downstream effects on cell replication and growth.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with Thymidylate synthase. By potentially inhibiting this enzyme, the compound could affect DNA synthesis and cell replication, leading to effects on cell growth and proliferation .

Direcciones Futuras

The future directions for research on “5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” would likely involve further studies on its synthesis, properties, and potential biological activity. Thiadiazoles and dimethoxyphenyl compounds are both areas of active research due to their potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRNOBVWBNAGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(S2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)

![3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2509429.png)

![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2509435.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)

![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine](/img/structure/B2509439.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)